Ceronapril
Overview
Description
Ceronapril, also known by its proposed trade names Ceranapril and Novopril, is a phosphonate angiotensin-converting enzyme (ACE) inhibitor. It was developed for the treatment of hypertension and heart failure but was never marketed . The chemical formula of this compound is C21H33N2O6P, and it has a molar mass of 440.48 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ceronapril is synthesized through a multi-step process involving the coupling of a phosphonate moiety with a proline derivative. The key steps include:
Formation of the Phosphonate Intermediate: This involves the reaction of a suitable phosphonic acid derivative with an alcohol under acidic conditions.
Coupling with Proline Derivative: The phosphonate intermediate is then coupled with a proline derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Industrial Production Methods: Industrial production of this compound would involve scaling up the synthetic route described above. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to ensure consistent quality and yield. The purification process would also be scaled up using industrial chromatography systems .
Chemical Reactions Analysis
Types of Reactions: Ceronapril undergoes several types of chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to yield its constituent phosphonate and proline derivatives.
Oxidation: this compound can undergo oxidation reactions, particularly at the phosphonate moiety, leading to the formation of phosphonic acid derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Hydrolysis: Phosphonic acid derivatives and proline derivatives.
Oxidation: Phosphonic acid derivatives.
Substitution: Substituted phosphonate derivatives.
Scientific Research Applications
Chemistry: As a model compound for studying phosphonate chemistry and ACE inhibition.
Biology: For investigating the role of ACE inhibitors in biological systems.
Medicine: As a potential therapeutic agent for hypertension and heart failure, although it was never marketed.
Industry: Potential applications in the development of new ACE inhibitors and related compounds.
Mechanism of Action
Ceronapril exerts its effects by inhibiting the activity of the angiotensin-converting enzyme (ACE). This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. Additionally, this compound increases the levels of bradykinin, a vasodilator, further contributing to its antihypertensive effects .
Comparison with Similar Compounds
Ceronapril is similar to other ACE inhibitors such as:
- Captopril
- Enalapril
- Lisinopril
- Ramipril
- Fosinopril
- Zofenopril
Uniqueness: this compound is unique due to its phosphonate moiety, which distinguishes it from other ACE inhibitors that typically contain carboxylate or sulfhydryl groups. This structural difference may influence its binding affinity and pharmacokinetic properties .
Properties
IUPAC Name |
(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N2O6P/c22-14-6-4-13-19(20(24)23-15-8-12-18(23)21(25)26)29-30(27,28)16-7-5-11-17-9-2-1-3-10-17/h1-3,9-10,18-19H,4-8,11-16,22H2,(H,25,26)(H,27,28)/t18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYLTXNCFVRALQ-OALUTQOASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCN)OP(=O)(CCCCC2=CC=CC=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN)OP(=O)(CCCCC2=CC=CC=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N2O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80891418 | |
Record name | Ceronapril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80891418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111223-26-8, 120122-26-1 | |
Record name | Ceronapril | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111223-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ceronapril [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111223268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ceronapril | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120122261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ceronapril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80891418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CERONAPRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3MM60SOVP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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